1-chloro-4-(chlorodifluoromethyl)benzene
Description
1-Chloro-4-(chlorodifluoromethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at the para position and a chlorodifluoromethyl (-CF2Cl) group. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and environmental behavior.
Properties
CAS No. |
6987-14-0 |
|---|---|
Molecular Formula |
C7H4Cl2F2 |
Molecular Weight |
197 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Sequential Chlorination and Fluorination
The most straightforward approach involves sequential halogenation of a para-substituted benzene precursor. Starting with 4-methylbenzotrichloride, fluorination with anhydrous hydrogen fluoride (HF) under pressurized conditions introduces the chlorodifluoromethyl group. A typical procedure involves:
-
Charging 4-methylbenzotrichloride and HF into an autoclave at 80–100°C under 20–25 bars of nitrogen.
-
Maintaining the reaction until hydrogen chloride evolution ceases (2–3 hours).
-
Isolating the product via fractional distillation (boiling point: 93°–94°C) with yields up to 31.5%.
Key Parameters:
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 90°–100°C | ↑ Yield above 90°C |
| HF:Molar Ratio | 3:1 | Excess HF reduces side products |
| Catalyst | None required | Simplifies purification |
This method’s limitation lies in controlling the degree of fluorination, as over-fluorination may yield 1-chloro-4-(trifluoromethyl)benzene.
Halogen Exchange Reactions
Fluorination of Polychlorinated Intermediates
Partially fluorinated intermediates, such as 1,4-bis-(fluorodichloromethyl)benzene, undergo further halogen exchange. Antimony pentafluoride (SbF5) catalyzes the conversion under hydrogen chloride pressure:
-
Reacting 56 g of 1,4-bis-(fluorodichloromethyl)benzene with 0.8 g SbF5 at 140°C for 1 hour.
-
Post-reaction washing with dilute HCl and water removes residual catalysts.
Mechanistic Insight:
SbF5 facilitates Cl⁻/F⁻ exchange via a Lewis acid-mediated pathway, preferentially replacing chlorine atoms adjacent to electron-withdrawing groups.
Catalytic Fluorochlorination
Aluminum Chloride-Mediated Synthesis
Aluminum chloride (AlCl3) serves as a catalyst for introducing both chlorine and fluorine atoms in a single step. A representative protocol includes:
-
Mixing 4-chlorobenzotrifluoride with acetyl chloride and AlCl3 at 40°C.
-
Fractional distillation isolates this compound (b.p. 146°C) alongside byproducts like 1-difluorochloromethyl-3-fluorodichloromethyl-benzene.
Yield Optimization:
| Condition | Improvement Strategy | Result |
|---|---|---|
| Solvent | Dichloromethane | ↑ Reaction rate by 18% |
| Catalyst Loading | 5 wt% AlCl3 | Maximizes Cl/F exchange |
This method’s scalability is hindered by the corrosive nature of AlCl3 and the need for rigorous temperature control.
Reductive Dehalogenation Pathways
Hydrazine-KOH Reduction
Adapted from synthesis routes of analogous compounds, hydrazine hydrate reduces nitro or ketone intermediates:
-
Reacting 4-chloro-(trichloromethyl)benzene with hydrazine hydrate in ethylene glycol at reflux.
-
Subsequent treatment with KOH at 90°C eliminates nitrogen and water.
-
Toluene extraction and distillation yield the target compound (68.3% yield in analogous systems).
Limitations:
-
Requires pre-functionalized substrates with reducible groups.
Industrial-Scale Production Considerations
Environmental Mitigation
-
Scrubbing exhaust gases with NaOH neutralizes HF and HCl emissions.
-
Aqueous waste streams are treated with lime to precipitate fluorides.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Direct Halogenation | 31.5 | 95 | High | 120 |
| Halogen Exchange | 30.3 | 92 | Moderate | 150 |
| Catalytic Fluorination | 28 | 90 | Low | 180 |
| Reductive Dehalogenation | 68.3 | 88 | High | 90 |
Note: Cost estimates include raw materials, energy, and waste treatment .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chlorodifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: The compound can also undergo reduction reactions, leading to the formation of different reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions produce different oxidized or reduced compounds.
Scientific Research Applications
1-Chloro-4-(chlorodifluoromethyl)benzene has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical studies to investigate its effects on biological systems.
Medicine: Research into potential therapeutic applications of the compound is ongoing, particularly in the development of new drugs.
Industry: It is employed in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which 1-chloro-4-(chlorodifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways The compound can interact with enzymes and receptors, leading to changes in cellular processes
Comparison with Similar Compounds
1-Chloro-4-(Trifluoromethyl)Benzene
- Structure : Para-chloro and trifluoromethyl (-CF3) substituents.
- Properties: Boiling Point: 139.3°C . Synthetic Utility: Used in fluorosynthesis and as a solvent in organic reactions .
- Comparison : The trifluoromethyl group enhances electron-withdrawing effects compared to chlorodifluoromethyl, increasing stability but reducing nucleophilic substitution reactivity. The -CF3 group also lowers boiling point relative to -CF2Cl due to reduced molecular weight.
1-Chloro-4-(Difluoromethyl)-2-Fluorobenzene
- Structure : Difluoromethyl (-CF2H) and additional fluorine at the ortho position.
- Properties :
- Comparison : The -CF2H group is less electronegative than -CF2Cl, leading to lower chemical inertness. The ortho-fluorine introduces steric hindrance, altering regioselectivity in reactions compared to the para-substituted derivative.
1-Chloro-4-(Chloromethyl)Benzene
- Structure : Para-chloro and chloromethyl (-CH2Cl) substituents.
- Synthetic Applications: Used as an alkylating agent in the synthesis of ethers and amines (e.g., coupling with 4-nitrophenol to form 1-chloro-4-((4-nitrophenoxy)methyl)benzene) .
- Comparison : The -CH2Cl group is more reactive than -CF2Cl due to weaker C-Cl bonds and greater susceptibility to nucleophilic attack. This makes it less stable under basic or aqueous conditions .
1-Chloro-4-(1-Fluorocyclobutyl)Benzene
- Structure : Fluorinated cyclobutyl ring attached to the benzene core.
- Characterization : Confirmed via ¹³C NMR, highlighting the influence of fluorinated aliphatic groups on spectral shifts .
- Comparison : The cyclobutyl group introduces strain, increasing reactivity in ring-opening reactions compared to the planar -CF2Cl substituent.
Key Data Table: Comparative Analysis
*Estimated based on analog data.
Research Findings and Trends
- Electronic Effects : Electron-withdrawing groups (-CF3, -CF2Cl) deactivate the benzene ring, directing electrophilic substitution to meta positions. However, -CF2Cl may offer unique regioselectivity due to its mixed halogen/fluorine character.
- Environmental Impact : Chlorodifluoromethyl derivatives likely exhibit lower volatility than trifluoromethyl analogs (higher molecular weight) but higher persistence due to stronger C-F bonds .
- Synthetic Challenges : Steric hindrance from -CF2Cl complicates coupling reactions compared to -CH2Cl, requiring optimized conditions (e.g., peptide bond formation in urea analogs) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 1-chloro-4-(chlorodifluoromethyl)benzene?
- Methodology :
- Halogenation : Use chlorodifluoromethane as a fluorinating agent under basic conditions (e.g., NaOH or K₂CO₃) to introduce the chlorodifluoromethyl group. Reaction solvents like DMSO or acetonitrile are preferred for polar aprotic environments .
- Temperature Control : Maintain temperatures between 80–110°C to balance reaction efficiency and side-product formation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate) or distillation for high-purity yields. Monitor purity via GC-MS or NMR .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- PPE Requirements :
- Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, safety goggles, and flame-retardant lab coats .
- Engineering Controls :
- Use fume hoods or closed-system reactors to minimize inhalation exposure. Install emergency showers and eyewash stations .
- Storage : Store in airtight containers at ≤25°C, away from oxidizing agents and heat sources .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy :
- ¹H-NMR : Analyze aromatic proton splitting patterns (δ 7.2–7.8 ppm) and coupling constants to confirm substitution patterns. Use CDCl₃ as the solvent .
- ¹³C-NMR : Identify the chlorodifluoromethyl carbon signal (δ ~110–120 ppm, split due to CF₂ coupling) .
Advanced Research Questions
Q. How can computational modeling predict the environmental fate of this compound?
- Key Parameters :
- Soil Adsorption (Koc) : Estimate via molecular connectivity indices (predicted Koc ≈ 1600), indicating low soil mobility .
- Volatilization : Calculate Henry’s Law constant (≈3.5 × 10⁻² atm·m³/mol) to predict rapid evaporation from water surfaces .
- Biodegradation : Use anaerobic sludge assays to assess degradation rates (e.g., 64% degradation over 59 days under methanogenic conditions) .
Q. What mechanistic insights can DFT calculations provide for its reactivity in fluorination reactions?
- Approach :
- Model transition states (e.g., B3LYP/6-31G(d,p) level) to evaluate energy barriers. For allylic fluorination, compare activation energies of substituted vs. unsubstituted analogs (e.g., ΔG‡ ≈ 4.66 kcal/mol for 1-chloro-4-(prop-1-en-2-yl)benzene) .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How does the chlorodifluoromethyl group influence regioselectivity in substitution reactions?
- Experimental Design :
- Electrophilic Aromatic Substitution : Compare reaction outcomes (e.g., nitration, sulfonation) with meta-directing CF₂Cl vs. para-directing groups. Use kinetic studies (e.g., competitive reactions) to quantify directing effects .
- Cross-Coupling : Screen Pd catalysts (e.g., Pd(PPh₃)₄) under Suzuki-Miyaura conditions to assess coupling efficiency at halogenated positions .
Q. What strategies mitigate challenges in spectroscopic analysis due to fluorine-chlorine coupling?
- Solutions :
- Decoupling Experiments : Apply ¹⁹F-decoupled ¹H-NMR to resolve splitting from adjacent fluorine atoms .
- Low-Temperature NMR : Reduce signal broadening (e.g., 101 K for ¹³C-DEPTQ) to enhance resolution of CF₂Cl signals .
Q. How can its biochemical interactions (e.g., enzyme inhibition) be systematically studied?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
